Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-hydroxy-5-methylbenzaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as ethanol or methanol .
Industrial production methods for thiophene derivatives often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the industrial production of thiophene derivatives .
Chemical Reactions Analysis
Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylate group can be reduced to form an alcohol derivative.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate can be compared with other similar thiophene derivatives, such as:
Methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate: Lacks the methyl group on the phenyl ring.
Methyl 4-(3-methylphenyl)thiophene-2-carboxylate: Lacks the hydroxyl group on the phenyl ring.
Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-3-carboxylate: The carboxylate group is positioned differently on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-8-3-9(5-11(14)4-8)10-6-12(17-7-10)13(15)16-2/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRZYRSPEJRWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CSC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683928 |
Source
|
Record name | Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-37-1 |
Source
|
Record name | Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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